molecular formula C17H15ClN2O3S B13364323 Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate

Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate

Cat. No.: B13364323
M. Wt: 362.8 g/mol
InChI Key: HQPDYYHXZFFHHR-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate is an organic compound with the molecular formula C17H15ClN2O3S. This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a carbothioyl group, and an amino benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with a thiourea derivative to introduce the carbothioyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The chlorobenzoyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-chlorobenzoyl)amino)benzoate
  • Ethyl 3-((2-chlorobenzoyl)amino)carbothioyl)amino)benzoate
  • Ethyl 4-((3-morpholinopropyl)amino)carbothioyl)amino)benzoate

Uniqueness

Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate is unique due to the presence of both a chlorobenzoyl and a carbothioyl group, which confer distinct chemical reactivity and biological activity. The specific positioning of these groups on the benzoate ester also contributes to its unique properties compared to similar compounds.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C17H15ClN2O3S/c1-2-23-16(22)13-5-3-4-6-14(13)19-17(24)20-15(21)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H2,19,20,21,24)

InChI Key

HQPDYYHXZFFHHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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